molecular formula C8H10BrClFN B2394541 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride CAS No. 1646556-76-4

1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride

Cat. No. B2394541
CAS RN: 1646556-76-4
M. Wt: 254.53
InChI Key: ALQYTWDIMYCHIK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride, also known as 3-Bromo-2-fluoroamphetamine (3B-2FA), is a chemical compound that belongs to the amphetamine class. It is a psychoactive substance that has been researched for its potential use in treating various neurological disorders.

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It can be inferred from related studies that the compound might interact with its targets, leading to inhibition or modulation of their activities . This interaction could result in the disruption of essential biological processes in the target organisms, thereby exerting its antileishmanial and antimalarial effects .

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it can be speculated that the compound may interfere with the metabolic pathways essential for the survival and proliferation of leishmania and plasmodium species . The downstream effects could include disruption of cellular functions and eventual death of the parasites .

Pharmacokinetics

A related study on a similar compound, 1− (3′−bromophenyl)−heliamine (bh), revealed that the maximum concentration (cmax) of 56865 ± 12214 ng/mL was achieved at 100 ± 045 h after oral administration, indicating that BH was quickly absorbed into the blood circulatory system . This suggests that 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride might also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Based on the potential antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound might induce cellular stress or damage in the target organisms, leading to their death .

Advantages and Limitations for Lab Experiments

One advantage of using 3B-2FA in lab experiments is its potential as a tool for studying the role of neurotransmitters in various neurological disorders. However, one limitation is the potential for abuse and addiction, as it is a psychoactive substance.

Future Directions

There are several future directions for research on 3B-2FA. One direction is to further investigate its potential use in treating neurological disorders, such as ADHD, depression, and anxiety. Another direction is to study its potential as a cognitive enhancer and memory aid. Additionally, more research is needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3B-2FA involves the reaction of 3-bromophenylacetonitrile with ethyl magnesium bromide, followed by the reaction of the resulting intermediate with hydrogen fluoride gas to form 3-bromo-2-fluorophenyl-ethanol. The final step involves the conversion of 3-bromo-2-fluorophenyl-ethanol to 1-(3-bromophenyl)-2-fluoroethan-1-amine hydrochloride through a reaction with hydrochloric acid.

Scientific Research Applications

3B-2FA has been researched for its potential use in treating various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has also been studied for its potential use in enhancing cognitive function and memory.

properties

IUPAC Name

1-(3-bromophenyl)-2-fluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQYTWDIMYCHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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